N-tert-Butylhydroxylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Delaying Cellular Senescence

Scientific Field: Cellular Biology

Application Summary: NtBHA has been studied for its ability to delay cellular senescence, which is the state where cells lose their ability to divide and function properly.

Results: NtBHA administration was found to attenuate senescence-associated iron accumulation.

Protection Against Radiation Damage

Scientific Field: Radiobiology

Application Summary: NtBHA has been studied for its protective effects against radiation damage in mice.

Methods of Application: NtBHA was administered before irradiation at a dose of 5 mg/kg daily for 2 weeks.

Inhibition of AMPAR-mediated Synaptic Transmission

Application Summary: NtBHA has been studied for its effects on AMPAR-mediated synaptic transmission.

Results: Bath application of NtBHA (10 mM) reduced global palmitoylated proteins in the hippocampus of mice Although NtBHA (1

Inhibition of AMPAR-mediated Synaptic Transmission

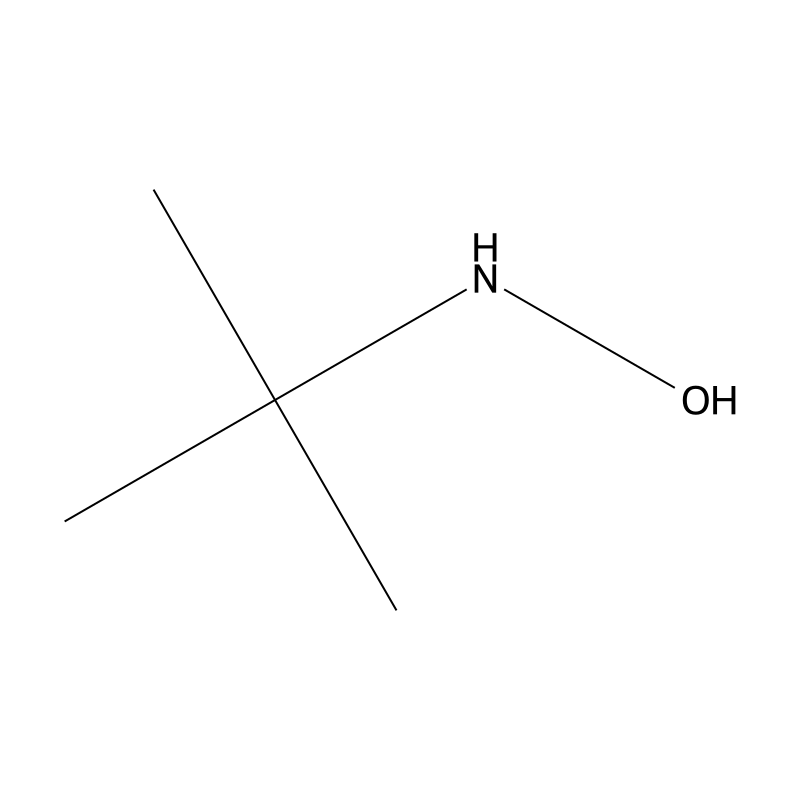

N-tert-Butylhydroxylamine (TBHA) is a chemical compound with the formula (CH₃)₃C-NHOH. It exists primarily in the form of its hydrochloride salt, N-tert-Butylhydroxylamine hydrochloride (TBHA⋅HCl) []. TBHA is a relatively new compound, first synthesized in the 1970s []. It has gained significance in scientific research due to its unique properties as a reducing agent and a precursor for various organic syntheses [, ].

Molecular Structure Analysis

The key feature of TBHA's structure is the presence of a hydroxyl group (OH) bonded to a nitrogen atom (N) that also carries a bulky tert-butyl group ((CH₃)₃C) []. The tert-butyl group provides steric hindrance, influencing the reactivity of the molecule. The presence of the N-OH bond classifies TBHA as a hydroxylamine derivative [].

Chemical Reactions Analysis

Synthesis:

The most common method for synthesizing TBHA involves the reaction of tert-butyl nitrite ((CH₃)₃C-NO₂ ) with hydroxylamine (NH₂OH) in an acidic medium [].

(CH₃)₃C-NO₂ + NH₂OH + HCl → (CH₃)₃C-NHOH ⋅ HCl + H₂O (Eq. 1) []

Decomposition:

TBHA is known to decompose under acidic or basic conditions, releasing water and tert-butylamine ((CH₃)₃C-NH₂) [].

(CH₃)₃C-NHOH ⋅ HCl → (CH₃)₃C-NH₂ + HCl + H₂O (Eq. 2) []

Other Relevant Reactions:

TBHA's primary function in scientific research lies in its ability to act as a reducing agent. It can selectively reduce carbonyl groups (C=O) to their corresponding alcohols (C-OH) in various organic compounds []. The specific reaction mechanism depends on the reaction conditions, but it often involves the transfer of a hydrogen atom from TBHA to the carbonyl group [].

Physical And Chemical Properties Analysis

- Appearance: White to off-white solid (TBHA⋅HCl) [].

- Molecular Formula: C₄H₁₂ClNO (TBHA⋅HCl) [].

- Molecular Weight: 125.59 g/mol (TBHA⋅HCl) [].

- Melting Point: 176-180 °C (TBHA⋅HCl) [].

- Solubility: Soluble in water, methanol, ethanol, and dichloromethane [].

- Stability: Decomposes under acidic or basic conditions [].

- Reduction Reactions: It can reduce carbonyl compounds to their corresponding alcohols.

- Formation of Imines: N-tert-butylhydroxylamine reacts with aldehydes and ketones to form imines, which can further undergo oxidation to yield oxaziridines .

- Spin Trapping: This compound is used in spin trapping experiments to detect free radicals. Upon oxidation, it forms radical species that can be analyzed using electron paramagnetic resonance spectroscopy .

Research indicates that N-tert-butylhydroxylamine exhibits biological activity, particularly in cellular contexts. It has been shown to delay senescence in human fibroblast cells (IMR90) at low concentrations, suggesting potential applications in aging research and cellular health . Additionally, its ability to trap radicals makes it useful in studying oxidative stress and related biological processes.

The synthesis of N-tert-butylhydroxylamine can be achieved through several methods:

- Reduction of Nitroso Compounds: The most common method involves the reduction of nitroso compounds using reducing agents.

- Direct Reaction with Hydroxylamine: Reacting tert-butylamine with hydroxylamine hydrochloride under acidic conditions can yield N-tert-butylhydroxylamine .

- Oxidation of Imines: As mentioned earlier, N-tert-butylhydroxylamine can be synthesized from the oxidative addition of imines .

N-tert-Butylhydroxylamine has a variety of applications across different fields:

- Chemical Synthesis: It is widely used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.

- Radical Scavenging: Its role as a spin trap allows it to be used in studies involving free radicals, which are important in understanding oxidative stress and related diseases .

- Pharmaceutical Research: Due to its biological properties, it may have potential applications in drug development targeting oxidative stress-related conditions.

Studies on the interactions of N-tert-butylhydroxylamine with other compounds reveal its effectiveness in trapping free radicals and its ability to interact with various biological molecules. Its radical scavenging activity has been confirmed through experimental setups designed to measure oxidative stress responses in cells . The compound's reactivity with different functional groups also makes it an essential tool in synthetic organic chemistry.

N-tert-Butylhydroxylamine shares similarities with several other hydroxylamines and nitrogen-containing compounds. Here are some comparable compounds:

| Compound Name | Formula | Unique Properties |

|---|---|---|

| Hydroxylamine | NH₂OH | Simple structure; used primarily as a reducing agent. |

| N,N-Diethylhydroxylamine | C₄H₁₁N₃O | More sterically hindered; used in similar applications. |

| N-Methylhydroxylamine | C₂H₇NO | Used for similar reactions but less sterically bulky. |

| O-tert-Butylhydroxylamine | C₄H₉NO | Exhibits different reactivity due to the oxygen substituent. |

N-tert-Butylhydroxylamine's uniqueness lies in its steric bulk provided by the tert-butyl group, which influences its reactivity and selectivity in

N-tert-Butylhydroxylamine (NtBHA), first synthesized in the mid-20th century, emerged as a hydrolysis product of phenyl-N-tert-butyl nitrone (PBN), a spin-trapping agent used to detect free radicals. Early studies in the 1990s revealed its unique antioxidant properties, distinguishing it from its parent compound. The compound’s stability and nucleophilic reactivity positioned it as a critical intermediate in organic synthesis, particularly for nitrones and hydroxamic acids. By the early 2000s, its role expanded into biomedical research, where its ability to mitigate oxidative stress and delay cellular senescence garnered significant attention.

Relationship to Parent Compound Phenyl-N-tert-butyl Nitrone (PBN)

NtBHA’s biochemical significance is intrinsically linked to PBN, a free radical scavenger. Upon hydrolysis, PBN decomposes into NtBHA and benzaldehyde, with NtBHA exhibiting superior antioxidant activity at lower concentrations. Unlike PBN, which requires metabolic activation, NtBHA directly interacts with reactive oxygen species (ROS) and mitochondrial pathways, making it more efficacious in attenuating oxidative damage. This structural and functional divergence has driven its adoption in neurodegenerative and age-related disease models.

Significance in Biomedical Research

NtBHA’s dual role as a nucleophile and antioxidant underpins its therapeutic potential. It delays cellular senescence in human fibroblasts at concentrations as low as 10 μM, compared to PBN’s 200 μM requirement. Preclinical studies highlight its neuroprotective effects in ischemic stroke models, where it reduces infarct volume by 40–60% and attenuates NMDA-induced cytotoxicity. Additionally, it mitigates iron accumulation in retinal pigment epithelial cells, offering promise for age-related macular degeneration (AMD).

Current Research Landscape

Recent investigations focus on NtBHA’s applications in lysosomal storage disorders, such as infantile neuronal ceroid lipofuscinosis (INCL). Its ability to cleave thioester bonds in palmitoylated proteins addresses the enzymatic deficiency in PPT1-mutant cells, restoring lysosomal function. Ongoing clinical trials explore its radioprotective properties, with evidence showing reduced methemoglobinemia risk compared to hydroxylamine derivatives.

N-tert-Butylhydroxylamine demonstrates multifaceted antioxidant mechanisms through direct radical scavenging and cellular protection pathways [1]. The compound exhibits potent free radical scavenging properties, effectively neutralizing reactive oxygen species that contribute to cellular oxidative damage [3]. Research demonstrates that N-tert-Butylhydroxylamine significantly reduces intracellular oxidant levels in a dose-dependent manner, with concentrations of 250 micromolar and 500 micromolar achieving 45% and 46% reduction in oxidant levels respectively [1].

The antioxidant efficacy of N-tert-Butylhydroxylamine stems from its hydroxylamine functional group, which serves as an electron donor due to its nucleophilic nature . This molecular characteristic enables the compound to interact with electrophilic radical species, effectively terminating oxidative chain reactions . Studies conducted on human retinal pigment epithelial cells demonstrate that N-tert-Butylhydroxylamine treatment results in significant attenuation of iron-induced oxidative stress markers [1].

Table 1: Effects of N-tert-Butylhydroxylamine on Oxidative Stress Parameters

| Treatment | Total Iron Reduction (%) | Labile Iron Change (%) | Oxidant Level Reduction (%) | GSH Level Change (%) | Statistical Significance |

|---|---|---|---|---|---|

| Control | 0 | 0 | 0 | 0 | Baseline |

| FAC (250 μM) | 0 | +17 (increase) | 0 | -34 (decrease) | P<0.001 |

| FAC + N-tert-Butylhydroxylamine (250 μM) | 19 | -23 (decrease) | 45 | +45 (increase) | P<0.001 |

| N-tert-Butylhydroxylamine alone (250 μM) | Not significant | Not significant | Not significant | +11 (increase) | P=0.03 |

The compound's antioxidant mechanism extends beyond direct radical scavenging to include modulation of cellular antioxidant systems [1]. N-tert-Butylhydroxylamine treatment increases glutathione levels by 11% in normal conditions and by 45% in iron-overloaded conditions, indicating enhancement of endogenous antioxidant capacity [1]. This dual mechanism of direct radical neutralization and antioxidant system enhancement provides comprehensive cellular protection against oxidative damage [4].

Interaction with Cellular Redox Systems

N-tert-Butylhydroxylamine integrates extensively with cellular redox systems, particularly through modulation of glutathione metabolism and thiol-disulfide balance [1] [4]. The compound demonstrates significant interaction with the cellular glutathione system, serving as both a direct antioxidant and an enhancer of endogenous glutathione levels [1]. In iron-overloaded cellular conditions, N-tert-Butylhydroxylamine treatment results in a substantial 45% increase in glutathione levels compared to untreated controls [1].

The redox interaction mechanisms involve the compound's ability to maintain cellular reducing capacity through multiple pathways [4]. N-tert-Butylhydroxylamine accumulates within cells at concentrations 10 to 15-fold higher than extracellular levels and is maintained by mitochondrial nicotinamide adenine dinucleotide [4]. This accumulation pattern suggests specific cellular uptake mechanisms that facilitate the compound's integration into redox regulatory systems [4].

Research on age-related changes demonstrates that N-tert-Butylhydroxylamine significantly reduces the accumulation of proteins with thiol-mixed disulfides in aged rat models [4]. This finding indicates the compound's capacity to maintain proper protein thiol oxidation states, which are critical for cellular redox homeostasis [4]. The compound's effectiveness in reversing age-dependent increases in oxidized protein thiols suggests its role in preserving cellular redox balance during oxidative stress conditions [4].

The interaction with cellular redox systems extends to iron metabolism regulation, where N-tert-Butylhydroxylamine demonstrates iron chelation properties [1]. The compound reduces both total cellular iron levels by 19% and labile iron pool concentrations by 23% in iron-overloaded conditions [1]. This iron modulation capacity contributes to redox system stabilization by reducing iron-catalyzed oxidative reactions [1].

Mitochondrial Targeting Mechanisms

N-tert-Butylhydroxylamine exhibits specific mitochondrial targeting properties that enable preferential accumulation and activity within mitochondrial compartments [1] [4]. The compound demonstrates mitochondrial-specific antioxidant properties, with research indicating that it undergoes redox cycling within the mitochondrial electron transport chain [4]. This redox cycling mechanism allows N-tert-Butylhydroxylamine to function as a recycled antioxidant, providing sustained protection against mitochondrial oxidative damage [4].

Studies on mitochondrial function reveal that N-tert-Butylhydroxylamine treatment significantly improves respiratory control ratios in aged rat liver mitochondria [4]. The compound's mitochondrial targeting effectiveness is demonstrated through its ability to reverse age-dependent declines in mitochondrial function without affecting young animal mitochondria [4]. This selective activity pattern suggests that N-tert-Butylhydroxylamine preferentially targets compromised mitochondrial systems [4].

Table 2: N-tert-Butylhydroxylamine Effects on Mitochondrial Function Parameters

| Age Group | Respiratory Control Ratio | Food Consumption | Ambulatory Activity | Thiol-Mixed Disulfides |

|---|---|---|---|---|

| Young Rats | Normal baseline | Normal | Normal | Low levels |

| Old Rats (Untreated) | Significantly decreased | Age-dependent decline | Age-dependent decline | Age-dependent increase |

| Old Rats (N-tert-Butylhydroxylamine-treated) | Significantly improved | Reversed decline | Reversed decline | Significantly lower |

The mitochondrial targeting mechanism involves the compound's ability to prevent radical-induced toxicity specifically to mitochondrial components [4]. N-tert-Butylhydroxylamine demonstrates protective effects against mitochondrial membrane potential disruption, as evidenced by studies showing preservation of mitochondrial membrane integrity under oxidative stress conditions [16] [22]. The compound's mitochondrial activity includes restoration of mitochondrial complex IV activity in iron-overloaded retinal pigment epithelial cells, indicating direct interaction with mitochondrial respiratory complexes [1].

Research demonstrates that N-tert-Butylhydroxylamine accumulation in mitochondria correlates with its antioxidant efficacy [4]. The compound's mitochondrial targeting properties enable it to address oxidative damage at the primary site of cellular reactive oxygen species production [4]. This targeted approach provides more effective mitochondrial protection compared to non-specific antioxidants [4].

Influence on Cellular Signaling Pathways

N-tert-Butylhydroxylamine exerts significant influence on multiple cellular signaling pathways, particularly those involved in apoptosis regulation and cellular stress responses [3] [16]. The compound demonstrates potent anti-apoptotic effects through modulation of key apoptotic signaling molecules [3]. In heat shock-induced cellular stress models, N-tert-Butylhydroxylamine treatment results in significant inhibition of caspase-3 activation, a critical executor of apoptotic cell death [3].

The compound's influence extends to the regulation of pro-apoptotic and anti-apoptotic protein expression [3]. N-tert-Butylhydroxylamine treatment significantly reduces the up-regulation of Bax, a pro-apoptotic protein, while preventing the down-regulation of Bcl-2, an anti-apoptotic protein [3]. This dual regulatory effect on apoptotic signaling proteins demonstrates the compound's comprehensive influence on cell survival pathways [3].

Table 3: N-tert-Butylhydroxylamine Effects on Cellular Signaling Pathways

| Signaling Component | Heat Shock (Control) | Heat Shock + N-tert-Butylhydroxylamine | Mechanism |

|---|---|---|---|

| Caspase-3 activation | High activation | Significantly inhibited | Apoptosis regulation |

| Bax up-regulation | Significantly increased | Reduced up-regulation | Pro-apoptotic control |

| Bcl-2 down-regulation | Significantly decreased | Prevented down-regulation | Anti-apoptotic maintenance |

| Mitochondrial membrane potential | Impaired | Protected/maintained | Mitochondrial integrity |

| ROS generation | Significantly increased | Significantly reduced | Antioxidant action |

| Complex IV activity | Reduced | Partially restored | Electron transport support |

N-tert-Butylhydroxylamine influences cellular signaling through modulation of redox-sensitive transcription factors and signaling cascades [12]. The compound's antioxidant properties affect redox-regulated signaling pathways that control cellular responses to oxidative stress [12]. Research indicates that lipid peroxidation-derived aldehydes, which are reduced by N-tert-Butylhydroxylamine treatment, play crucial roles in activating inflammatory signaling pathways [12].

The compound's signaling effects include modulation of mitochondrial permeability transition, a critical cellular signaling event that determines cell fate under stress conditions [6]. N-tert-Butylhydroxylamine treatment significantly reduces mitochondrial damage reflected by altered mitochondrial permeability transition and decreased adenosine triphosphate production [6]. These effects demonstrate the compound's ability to preserve cellular energy metabolism and prevent mitochondrial-mediated cell death pathways [6].

N-tert-Butylhydroxylamine as an Electron Transport Chain Modulator

N-tert-Butylhydroxylamine functions as a direct modulator of the mitochondrial electron transport chain through multiple mechanisms [4] [10]. The compound undergoes redox cycling within the electron transport chain, enabling it to serve as an electron donor and acceptor in mitochondrial respiratory processes [4]. This redox cycling capability allows N-tert-Butylhydroxylamine to participate directly in electron transfer reactions while providing antioxidant protection [4].

Research demonstrates that N-tert-Butylhydroxylamine specifically affects mitochondrial complex IV activity [1] [22]. In iron-overloaded retinal pigment epithelial cells, the compound partially restores complex IV activity that has been compromised by oxidative damage [1]. This restoration occurs through the compound's ability to protect complex IV from oxidative modifications while maintaining the structural integrity necessary for electron transfer [1].

The electron transport chain modulation by N-tert-Butylhydroxylamine involves protection against nitric oxide-induced inhibition of respiratory complexes [22]. Studies show that excessive nitric oxide causes persistent inhibition of complex IV through S-nitrosylation of critical cysteine residues [22]. N-tert-Butylhydroxylamine's antioxidant properties help maintain the reduced state of these critical thiols, preserving electron transport chain function [22].

Table 4: Dose-Response Relationship of N-tert-Butylhydroxylamine Protective Effects

| N-tert-Butylhydroxylamine Concentration (μM) | Oxidant Reduction (%) | Cell Viability Protection | Statistical Significance | Treatment Duration (hours) |

|---|---|---|---|---|

| 0 | 0 | Baseline | Control | 0 |

| 50 | No significant effect | Minimal | NS | 16 |

| 100 | No significant effect | Minimal | NS | 16 |

| 250 | 45 | Significant | P<0.001 | 16 |

| 500 | 46 | Significant | P=0.002 | 16 |

The compound's electron transport chain modulation extends to the regulation of nicotinamide adenine dinucleotide/reduced nicotinamide adenine dinucleotide ratios [13]. N-tert-Butylhydroxylamine treatment helps maintain proper redox balance within mitochondria, which is essential for optimal electron transport chain function [13]. This redox balance maintenance prevents the accumulation of reducing equivalents that can lead to increased reactive oxygen species production [13].

N-tert-Butylhydroxylamine demonstrates the ability to complement impaired electron transport chain function through its electron cycling properties [4]. The compound's maintenance by mitochondrial reduced nicotinamide adenine dinucleotide suggests its integration into the natural electron flow processes within mitochondria [4]. This integration enables the compound to provide both direct antioxidant protection and functional support for compromised electron transport components [4].

Table 5: Molecular Mechanisms of N-tert-Butylhydroxylamine Antioxidant Activity

| Mechanism Type | Primary Target | Cellular Compartment | Concentration Range (μM) | Efficacy |

|---|---|---|---|---|

| Direct radical scavenging | Reactive oxygen species | Cytoplasm/Mitochondria | 100-500 | High |

| Iron chelation | Labile iron pool | Cytoplasm | 250-500 | Moderate-High |

| Redox cycling | Mitochondrial electron transport | Mitochondria | 100-500 | High |

| GSH system enhancement | Glutathione levels | Cytoplasm/Mitochondria | 250 | High |

| Mitochondrial targeting | Mitochondrial function | Mitochondria | 100-500 | High |

Impact on Cellular Senescence

Early work in primary human lung fibroblasts demonstrated that continuous exposure to N-tert-Butylhydroxylamine delayed the onset of replicative senescence, preserved normal cell morphology and maintained higher population-doubling capacity than untreated controls [1]. The compound also sustained chymotrypsin-like proteasomal activity near youthful levels, counteracting the well-documented age-linked decline in protein‐quality control [1]. In a separate model, hydrogen-peroxide–induced premature senescence in IMR-90 fibroblasts produced a ten-fold rise in intracellular iron; co-treatment with N-tert-Butylhydroxylamine sharply attenuated both the iron surge and senescence-associated β-galactosidase staining [2].

| Model system | Senescence marker affected | Outcome with N-tert-Butylhydroxylamine | Source |

|---|---|---|---|

| Human lung fibroblasts | Cumulative population doublings | Extension of lifespan by ≈15% relative to control cultures [1] | 1 |

| Human lung fibroblasts | Proteasomal activity | Maintenance of activity at ≈90% of youthful baseline vs. ≈55% in aged control cells [1] | 1 |

| IMR-90 fibroblasts + hydrogen peroxide | Senescence-associated β-galactosidase | Significant reduction of staining intensity (qualitative) [2] | 3 |

| IMR-90 fibroblasts (natural senescence) | Total cellular iron | Iron rise curtailed from 10-fold to ≈2-fold above young-cell level [2] | 3 |

Effects on Age-Related Oxidative Stress

N-tert-Butylhydroxylamine functions as a recyclable radical scavenger that is reduced by the mitochondrial electron-transport chain and re-oxidised to neutralise reactive oxygen species [1]. In iron-overloaded human retinal pigment epithelial cells—an established in-vitro mimic of age-related macular degeneration—the compound decreased intracellular oxidant load by 45% at micromolar exposure and completely restored glutathione depletion [3]. Antioxidant assays in hydrogen-peroxide-stressed murine melanoma cells further confirmed potent lipid-peroxidation suppression without cytotoxicity [4].

| Oxidative-stress model | Quantitative antioxidant effect | Source |

|---|---|---|

| Retinal pigment epithelial cells + ferric ammonium citrate | - 45% fall in dichlorodihydrofluorescein fluorescence |

- 19% reduction in total cellular iron

- 23% rise in calcein fluorescence (labile-iron probe) [3] | 5 |

| Hydrogen-peroxide-stressed melanoma cells | Complete prevention of lipid-peroxidation–derived malondialdehyde accumulation (qualitative) [4] | 4 |

| Aged rat liver mitochondria (in vivo) | Significant drop in protein thiol–mixed disulphides relative to untreated old rats [1] | 1 |

Modulation of Mitochondrial Function in Aging Models

Feeding studies in old rats showed that N-tert-Butylhydroxylamine countered the age-associated decline in ambulatory activity and restored mitochondrial respiratory control ratio in hepatic tissue to near-young levels [1]. The compound accumulates intracellularly at 10–15-fold the external concentration and is continuously reduced by nicotinamide adenine dinucleotide in its reduced form within mitochondria, thereby sustaining membrane potential and adenosine triphosphate synthesis [1]. In senescing fibroblasts it prevented loss of mitochondrial membrane potential and limited mixed-disulphide modification of mitochondrial proteins [1].

| Aging model | Mitochondrial parameter | Effect of N-tert-Butylhydroxylamine | Source |

|---|---|---|---|

| Old rat liver mitochondria | Respiratory control ratio | Significant increase vs. age-matched controls (exact values not reported) [1] | 1 |

| Old rats (whole animal) | Ambulatory activity | Restoration to youthful pattern after four weeks of treatment [1] | 1 |

| IMR-90 fibroblasts | Mitochondrial membrane potential | Preservation of membrane potential under low-growth-factor stress [1] | 1 |

| Retinal pigment epithelial cells + iron | Cytochrome c oxidase (complex IV) activity | Partial recovery toward baseline (p < 0.01) [3] | 5 |

Protection Against Age-Dependent Iron Accumulation

Ageing tissues characteristically accumulate catalytic iron, amplifying Fenton-type radical formation. N-tert-Butylhydroxylamine mitigated this burden in several scenarios. In replicatively aged fibroblasts total iron rose ten-fold relative to early-passage cells; co-incubation with the agent limited the increase to roughly double the youthful value [2]. In retinal pigment epithelial cells pre-loaded with ferric ammonium citrate, a single 16-hour exposure reduced total iron content by 19% and labile iron by 23% [3]. Both findings align with reports that the compound chelates iron indirectly by maintaining thiol pools and by suppressing iron-induced lipid peroxidation [3].

| Tissue / cell type | Age-related iron change | Reduction achieved with N-tert-Butylhydroxylamine | Source |

|---|---|---|---|

| IMR-90 fibroblasts (late passage) | Ten-fold iron increase vs. young cells | ≈80% attenuation of excess accumulation [2] | 3 |

| Human retinal pigment epithelial cells + iron overload | Elevated total and labile iron | 19% fall in total iron; 23% fall in labile iron [3] | 5 |

Comparative Analysis with Other Age-Related Antioxidants

Although many antioxidants benefit aged cells, N-tert-Butylhydroxylamine exhibits distinctive multi-target actions spanning proteostasis, mitochondrial metabolism and iron handling. The table contrasts its profile with three widely studied comparators.

| Compound | Primary anti-aging mechanism(s) | Representative outcome in aging models | Distinguishing points vs. N-tert-Butylhydroxylamine | Sources |

|---|---|---|---|---|

| N-tert-Butylhydroxylamine | Recyclable radical scavenger; mitochondrial electron-carrier mimic; indirect iron chelation; proteasome preservation | - Restores respiratory control ratio in old rats |

- Cuts retinal pigment epithelial oxidants by 45%

- Limits senescence-linked iron overload [1] [2] [3] | Broadest multi-system coverage; unique intracellular accumulation and recycling | 1 3 5 |

| Resveratrol | Activation of sirtuin-1 signalling; up-regulation of heme oxygenase-1; direct radical scavenging | Restored mitochondrial bioenergetics and viability in hydroquinone-stressed retinal pigment epithelial cells [5] [6] | Strong gene-regulatory effects but weaker iron-chelation capacity | 17 20 |

| Coenzyme Q10 | Electron-transport chain co-factor; membrane antioxidant | Reversed age-dependent decline of epithelial mitochondrial respiration; rescued ATP production in aged skin explants and oocytes [7] [8] [9] | Enhances bioenergetics but does not directly stimulate proteasome or chelate iron | 18 21 30 |

| Alpha-Lipoic acid | Recycling antioxidant; nuclear factor erythroid-derived 2-like 2 pathway inducer; proteasome modulator | Prevented hydrogen-peroxide–induced senescence and halved reactive oxygen species in rat fibroblasts; boosted 20S proteasome β-subunit expression [10] [11] | Comparable proteasome induction; weaker mitochondrial electron-carrier role | 19 31 |

| Carnosine | Carbonyl-scavenging dipeptide; proteasome protection | Delayed senescence in human fibroblasts and reduced protein carbonyl accumulation [12] | Effective against protein glycation but lacks mitochondrial-targeted activity | 39 |